![molecular formula C7H11NO2 B3306449 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 926658-87-9](/img/structure/B3306449.png)
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one
Overview
Description
3-Oxa-9-azabicyclo[331]nonan-7-one is an organic compound with a unique bicyclic structure that includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one typically involves the use of organic synthesis techniques. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A similar compound with a methyl group at the 9-position.
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Contains a benzyl group at the 9-position.
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6: A deuterated version of the compound.
Uniqueness
This compound is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic compound that features both nitrogen and oxygen within its structure, making it a subject of interest in medicinal and synthetic chemistry. This compound has shown potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It consists of a nine-membered ring incorporating an oxygen atom (the "oxa" component) and a nitrogen atom (the "aza" component). The unique arrangement contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable interactions with various biological targets, including receptors and enzymes. Initial studies suggest that it may influence several biological pathways, leading to potential therapeutic applications.
The mechanism of action involves binding to specific molecular targets, which can modulate the activity of enzymes or receptors. This modulation may result in observable biological effects, such as:
- Inhibition of cholinesterases : This is particularly relevant for therapeutic strategies targeting Alzheimer's disease, where cholinergic deficits are common .
- Interactions with orexin receptors : The compound has been studied for its potential role as an orexin receptor antagonist, which could be beneficial in treating sleep disorders and mood disorders .
In Vitro Studies
Several studies have investigated the compound's biological activity through in vitro assays:
- Cholinesterase Inhibition : Inhibition assays have shown that this compound can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for Alzheimer's disease therapy .
- Antidepressant-like Activity : Chronic administration in animal models demonstrated antidepressant-like effects, suggesting potential use in mood disorder treatments .
Case Studies
A few notable case studies highlight the compound's efficacy:
- Study on Orexin Receptor Antagonism : Research demonstrated that this compound could attenuate the activation induced by orexin A in fasted rats exposed to food odors, indicating its role in appetite regulation .
- Nicotine Self-administration Model : The compound showed pharmacological activity in a rat model of nicotine self-administration, suggesting potential applications in addiction treatment .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Biological Activity | Similarity Index |
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9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | Moderate AChE inhibition | 0.74 |
9-Benzyl-9-azabicyclo[3.3.1]nonan-7-one | Stronger interaction with neurological receptors | 0.78 |
9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-ol | Different reactivity profile | 0.76 |
This comparison illustrates the unique position of this compound within its class, particularly regarding its cholinesterase inhibition capabilities.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one and its derivatives?
The compound is typically synthesized via modified Mannich condensation reactions , which enable the formation of the bicyclic framework. For example, successive double Mannich condensations using ketones, aldehydes, and amines under optimized conditions yield the core structure. Substituted derivatives are synthesized by varying substituents on the aldehyde or amine components . Purification often involves chromatographic techniques, though specific protocols depend on solubility and functional groups.
Q. How is the structural elucidation of this compound performed?
Structural characterization relies on single-crystal X-ray diffraction (SC-XRD) to resolve the bicyclic framework and substituent orientations. For instance, SC-XRD data (e.g., R factor = 0.037) confirm bond lengths, angles, and chair/boat conformations . NMR spectroscopy (1H, 13C) complements this by identifying dynamic conformational changes in solution, such as equatorial vs. axial substituent arrangements .
Q. What factors influence conformational isomerism in this bicyclic system?
Substituent size and electronic effects at nitrogen (N-7 or N-9) significantly alter equilibrium between chair-chair (CC) and boat-chair (BC) conformers. For example, bulky groups favor CC conformations due to steric hindrance, while smaller substituents allow BC forms. Energy differences between conformers (e.g., ΔE ≈ 1.5 kcal/mol) are quantified via computational methods .
Q. How are crystallographic data interpreted to resolve stereochemical ambiguities?
The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refining X-ray data. Parameters like mean σ(C–C) = 0.004 Å and R factors validate structural accuracy. Hydrogen bonding networks (e.g., C–H···O interactions) and Hirshfeld surface analyses further clarify packing arrangements and intermolecular interactions .
Advanced Research Questions
Q. How do computational methods enhance understanding of this compound’s properties?
Density Functional Theory (DFT) optimizes geometries at the HF/6-31G level, revealing subtle conformational energy differences (e.g., CC vs. BC). Molecular docking predicts bioactivity by simulating interactions with targets like ion channels, aiding in antiarrhythmic drug design .
Q. How are contradictions between experimental and computational data resolved?
Discrepancies between X-ray (solid-state) and NMR (solution) data are addressed via ab initio molecular dynamics (AIMD) simulations. For example, gas-phase calculations may show BC dominance, while solution NMR detects CC conformers due to solvent effects. Cross-validation with variable-temperature NMR or high-pressure crystallography resolves such conflicts .
Q. What methodologies assess the pharmacological potential of derivatives?
In vivo antiarrhythmic studies in animal models (e.g., anesthetized dogs with induced ventricular tachycardia) evaluate efficacy. Doses (3–6 mg/kg) are administered intravenously, with electrocardiographic monitoring to measure suppression of arrhythmias. Comparative studies with lidocaine highlight structural requirements for activity, such as sulfur/selenium substitution at position 3 .
Q. How is stereochemical control achieved during synthesis?
Grignard reactions with propargylmagnesium bromide exhibit high stereoselectivity, yielding equatorial alcohols. X-ray data confirm axial/equatorial dispositions, while 1H-NMR coupling constants (e.g., J values) validate stereochemical outcomes. Chiral auxiliaries or catalysts may further enhance enantiomeric excess in asymmetric syntheses .
Properties
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-6,8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOXKWYNXYBVGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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